molecular formula C14H11NO4 B14341958 5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid CAS No. 95326-04-8

5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B14341958
CAS No.: 95326-04-8
M. Wt: 257.24 g/mol
InChI Key: UNBIXWZJJJNGSJ-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyanilino group, a methylene bridge, and a cyclohexa-1,3-diene ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one: Shares a similar hydroxyanilino group and methylene bridge but differs in the aromatic ring structure.

    2-Hydroxyanilino derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

95326-04-8

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-hydroxy-3-[(2-hydroxyphenyl)iminomethyl]benzoic acid

InChI

InChI=1S/C14H11NO4/c16-12-7-2-1-6-11(12)15-8-9-4-3-5-10(13(9)17)14(18)19/h1-8,16-17H,(H,18,19)

InChI Key

UNBIXWZJJJNGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)C(=O)O)O)O

Origin of Product

United States

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